molecular formula C17H25N3O4 B7436129 Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate

Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate

Cat. No. B7436129
M. Wt: 335.4 g/mol
InChI Key: VZOJQMYOPULIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. It has also been shown to bind to specific receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate can have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate is its potential as a diagnostic tool in imaging studies. It has been shown to selectively bind to specific receptors in the brain, which could allow for the development of more targeted imaging agents. One limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate. One area of focus could be the development of more targeted imaging agents for use in the diagnosis and monitoring of neurological disorders. Another area of focus could be the further study of the compound's anti-cancer effects and its potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate involves the reaction of 1-(2-hydroxyethyl)piperazine with 3-(chloromethyl)phenol followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a diagnostic tool in imaging studies.

properties

IUPAC Name

ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-3-23-17(22)20-9-7-19(8-10-20)16(21)13(2)24-15-6-4-5-14(11-15)12-18/h4-6,11,13H,3,7-10,12,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJQMYOPULIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate

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